[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride
Description
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 1,2-oxazole (isoxazole) heterocycle substituted with a 4-fluorophenyl group at position 3 and a methanesulfonyl chloride group at position 5 (Figure 1). Its molecular formula is C₁₀H₇ClFNO₃S, with a monoisotopic mass of 275.983 g/mol . The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. The sulfonyl chloride moiety enables nucleophilic substitution reactions, making it valuable in pharmaceutical and materials chemistry for constructing sulfonamides, sulfonate esters, or other functionalized derivatives .
The 1,2-oxazole ring contributes electron-withdrawing effects, which may enhance the electrophilicity of the sulfonyl chloride group.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO3S/c11-17(14,15)6-9-5-10(13-16-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFXJTPAQIOFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride (CAS Number: 1087792-33-3) is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHClFNOS
Molecular Weight: 263.68 g/mol
Structural Features: The compound features a methanesulfonyl chloride group attached to a 1,2-oxazole ring substituted with a para-fluorophenyl group.
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in polar solvents |
| Toxicity | Highly toxic |
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to participate in various chemical reactions that can lead to biological effects.
Target Interactions
- Protein Inhibition: The compound may inhibit specific proteins involved in cellular signaling pathways. Evidence suggests that it can interact with enzymes responsible for inflammatory responses.
- Cell Proliferation: Studies indicate potential applications in inhibiting smooth muscle cell proliferation, making it a candidate for treating vascular occlusive conditions like restenosis and atherosclerosis .
Case Studies and Research Findings
- Antimicrobial Activity: A study demonstrated that derivatives of methanesulfonyl chlorides exhibit antimicrobial properties. The mechanism involves the formation of sulfonamide derivatives that interfere with bacterial growth .
- Anti-inflammatory Effects: Research has shown that compounds similar to this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines in vitro .
- Cytotoxicity Studies: In vitro tests revealed varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells was noted as a significant finding .
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Modulates cytokine expression | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Safety and Toxicology
The compound is classified as highly toxic, with specific hazard statements indicating risks such as severe skin burns and eye damage upon contact. It is also harmful if inhaled or ingested, necessitating careful handling procedures:
Safety Precautions
- Use personal protective equipment (PPE) when handling.
- Ensure proper ventilation in work areas.
- Follow waste disposal regulations for hazardous materials.
Scientific Research Applications
2.1 Anticancer Activity:
Recent studies have highlighted the potential of oxazole derivatives, including [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride, as anticancer agents. For instance, derivatives containing oxazole rings have been shown to exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival .
2.2 Antimicrobial Properties:
Research indicates that compounds with oxazole moieties can possess antimicrobial properties. The incorporation of the methanesulfonyl chloride group enhances the reactivity of these compounds towards bacterial enzymes, potentially leading to effective antimicrobial agents .
Agricultural Applications
3.1 Herbicidal Activity:
The compound has been investigated for its herbicidal properties. Studies have shown that derivatives with similar structures can effectively control a range of weeds while maintaining crop safety. The mechanism typically involves the disruption of metabolic pathways in target plants, leading to their death without harming crops like corn and soybeans .
Case Studies
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes reactions typical of methanesulfonyl chloride derivatives, with the methanesulfonyl group acting as a leaving group.
Nucleophilic Substitution
The methanesulfonyl chloride group is highly reactive toward nucleophiles, leading to the formation of substituted sulfonamides. For example:
-
Reaction with Amines : Substitution of the chloride ion by amine nucleophiles (e.g., NH₃, primary/secondary amines) yields sulfonamide derivatives.
-
Reaction with Thiols : Thiols (e.g., HS⁻, mercaptans) replace the chloride, forming thiosulfonates.
-
Reaction with Alcohols : Alcohols (ROH) react to form sulfonic esters.
Reagents/Conditions :
-
Bases like pyridine or triethylamine to absorb HCl byproduct.
-
Solvents: Dichloromethane or DMF at low temperatures.
Major Products :
-
Sulfonamides (e.g., amine derivatives).
-
Sulfonic esters (e.g., alcohol derivatives).
Oxazole Ring Reactivity
The oxazole ring may participate in cycloaddition or electrophilic aromatic substitution reactions, though specific examples for this compound are not documented in the provided sources.
Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines (e.g., NH₃), thiols | Base (e.g., pyridine), DCM, 0–25°C |
| Oxazole Ring Reactions | Electrophiles (not specified) | Solvent-dependent (e.g., DMF) |
Comparison with Analogous Compounds
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClFNO₃S |
| Molecular Weight | 275.68 g/mol |
| Solubility | Soluble in polar solvents () |
| Toxicity | Highly toxic ( ) |
Comparison with Similar Compounds
Structural Isomers: Fluorophenyl Methanesulfonyl Chlorides
The positional isomerism of the fluorine substituent on the phenyl ring significantly impacts physical and chemical properties. Key isomers include:
Key Differences :
- The target compound’s oxazole ring introduces π-conjugation and hydrogen-bonding sites (N and O atoms), absent in simpler fluorophenyl methanesulfonyl chlorides. This may enhance interactions in crystal lattices or with biological targets .
- The 4-fluorophenyl group on the oxazole (vs.
Heterocyclic Analogs
2.2.1 3-(1,2-Oxazol-5-yl)benzenesulfonyl Chloride ()
- Structure : A benzenesulfonyl chloride with an oxazole ring at position 3.
- Molecular Formula: C₉H₆ClNO₃S (vs. C₁₀H₇ClFNO₃S for the target).
- Key Differences :
- The sulfonyl chloride is directly attached to the benzene ring, whereas the target compound’s sulfonyl chloride is on a methyl group.
- Lacks a fluorophenyl substituent, reducing steric bulk and electronic effects.
2.2.2 Oxadiazole Derivatives ()
Compounds like [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride share the 4-fluorophenyl group but replace the oxazole with a 1,2,4-oxadiazole.
- Impact of Heterocycle Change: 1,2,4-Oxadiazoles exhibit different electronic profiles (e.g., stronger electron-withdrawing effects) and hydrogen-bonding capacities compared to 1,2-oxazoles .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling 4-fluorophenyl precursors with oxazole intermediates, followed by sulfonylation using methanesulfonyl chloride under anhydrous conditions . Purity validation requires HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Crystallization from non-polar solvents (e.g., hexane/ethyl acetate) can improve purity, monitored by melting point analysis (mp 61–63°C for analogous sulfonyl chlorides) .
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-97 for structure solution via direct methods and SHELXL for refinement . Key steps:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .
- Validation : Check R-factor convergence (<5%) and use WinGX for graphical representation .
Q. What spectroscopic techniques are critical for characterizing this sulfonyl chloride?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the oxazole ring (δ ~6.5–7.5 ppm for aromatic protons) and sulfonyl group (¹³C ~55 ppm for S–Cl).
- IR : Strong S=O stretches at ~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹ .
- Mass Spec : ESI-MS in negative ion mode to detect [M–Cl]⁻ fragments .
Advanced Research Questions
Q. How can hydrogen-bonding networks influence the reactivity of this compound in solid-state reactions?
- Methodological Answer : Hydrogen bonding (e.g., C–H···O=S interactions) stabilizes crystal packing, reducing reactivity. Use Mercury Software to map close contacts (<3.0 Å). For enhanced reactivity, disrupt these networks via co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfonyl groups?
- Methodological Answer :
- Disorder Modeling : Split occupancy refinement in SHELXL, constrained to 50:50 or 60:40 ratios.
- Dynamic Effects : Apply TLS (Translation-Libration-Screw) models to account for thermal motion .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles .
Q. How does the fluorophenyl substituent affect electronic properties in catalytic applications?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl chloride. Quantify via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
